molecular formula C29H23N3O3 B11653211 3-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide

3-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide

Cat. No.: B11653211
M. Wt: 461.5 g/mol
InChI Key: GVKDJSIKAQGWSY-UHFFFAOYSA-N
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Description

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the condensation of o-phenylenediamine with benzoyl chloride to form the benzodiazole ring. This intermediate is then reacted with 4-bromoacetophenone to introduce the phenyl group. Finally, the ethoxybenzamide moiety is attached through an amide coupling reaction using ethyl 3-aminobenzoate and appropriate coupling reagents such as EDCI and HOBt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other electrophiles.

Scientific Research Applications

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE stands out due to its unique combination of the benzodiazole and ethoxybenzamide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H23N3O3

Molecular Weight

461.5 g/mol

IUPAC Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-3-ethoxybenzamide

InChI

InChI=1S/C29H23N3O3/c1-2-35-24-10-6-9-22(17-24)29(34)30-23-14-11-20(12-15-23)28-31-25-16-13-21(18-26(25)32-28)27(33)19-7-4-3-5-8-19/h3-18H,2H2,1H3,(H,30,34)(H,31,32)

InChI Key

GVKDJSIKAQGWSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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